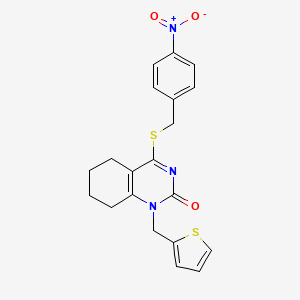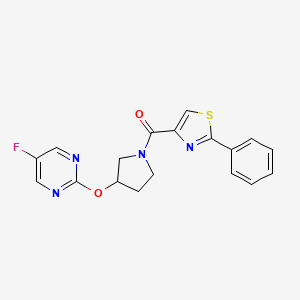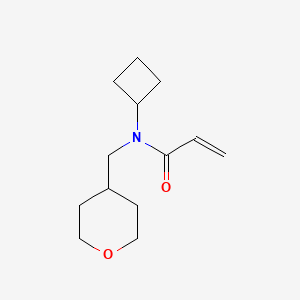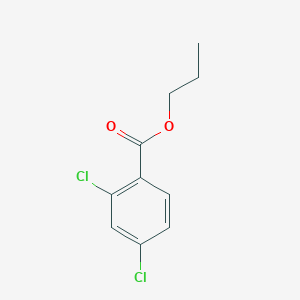![molecular formula C19H27N3O3S B2923179 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide CAS No. 1252916-48-5](/img/structure/B2923179.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide is a synthetic organic compound It features a thienopyrimidine core linked to a butyl side chain and an acetamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide typically involves a multi-step process:
Thienopyrimidine Core Formation: : The initial step often includes the condensation of thiophene-2-carboxaldehyde with urea or guanidine under acidic conditions to form the thienopyrimidine ring.
Side Chain Introduction: : Introduction of the butyl side chain can be achieved through alkylation reactions using butyl halides in the presence of base catalysts.
Acetamide Addition: : The final step involves the attachment of the acetamide group via amide coupling reactions, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) for activation.
Industrial Production Methods
Industrial production can scale up these synthetic routes using continuous flow reactors for better control of reaction conditions and yields. Automation and optimization of reagent use further streamline production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: : Utilizing oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reductive conditions using agents such as lithium aluminium hydride.
Substitution: : Both electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Peroxides, permanganates.
Reduction: : Hydrides, catalytic hydrogenation.
Substitution: : Halides, organometallics.
Major Products
Oxidation typically yields sulfoxides and sulfones. Reduction can break carbonyl bonds, leading to alcohols or amines. Substitution can introduce new functional groups, modifying the compound's properties.
Scientific Research Applications
The compound is investigated in various fields:
Chemistry: : As a building block in synthetic organic chemistry, useful for the creation of more complex molecules.
Biology: : Potential interactions with enzymes and proteins for biochemical studies.
Medicine: : Research into potential therapeutic effects and drug design.
Industry: : Used as a precursor for specialty chemicals and materials.
Mechanism of Action
Mechanism
The compound likely interacts with specific molecular targets, affecting biological pathways. Its mechanism involves binding to active sites of enzymes or receptors, altering their activity.
Molecular Targets and Pathways
Potential molecular targets include enzymes like kinases or receptors involved in cell signaling pathways. The compound's structure allows it to modulate these targets, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-benzyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide: : Similar core structure but with a benzyl group.
2-(3-ethyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide: : Ethyl instead of butyl group.
Uniqueness
The butyl side chain differentiates 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide, potentially affecting its reactivity and interaction profile. This subtle difference can have significant implications for its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-cyclohexyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-3-4-11-21-18(24)17-15(10-12-26-17)22(19(21)25)13-16(23)20(2)14-8-6-5-7-9-14/h10,12,14H,3-9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDUFIBZBDVKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2923100.png)

![14-(3,4-dimethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2923104.png)


![N-(4-acetylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2923111.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2923113.png)
![3-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2923114.png)

![2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2923116.png)
![ethyl 2-{2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2923117.png)
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2923118.png)
